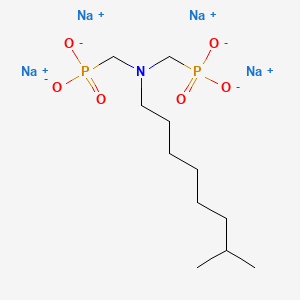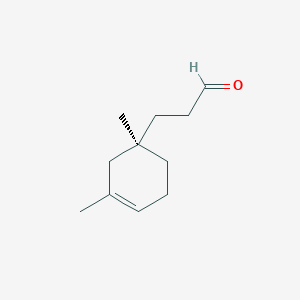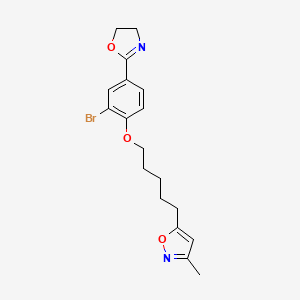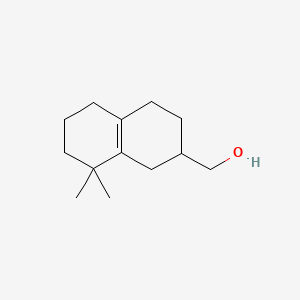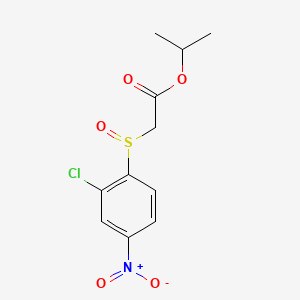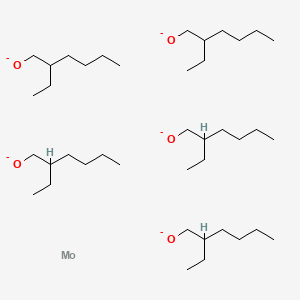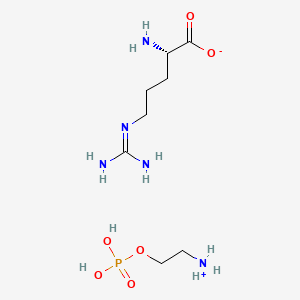
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a chemical compound with the molecular formula C13H20O4Si. It is a derivative of phenol and contains both methoxy and propenyl functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with a silane reagent. One common method is the nucleophilic substitution reaction where 2-methoxy-4-(1-propenyl)phenol reacts with dimethoxymethylsilane in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the methoxy groups .
Applications De Recherche Scientifique
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Uniqueness
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is unique due to the presence of the silane group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the silane functionality is required .
Propriétés
Numéro CAS |
83817-64-5 |
|---|---|
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
dimethoxy-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6-10H,1-5H3/b7-6+ |
Clé InChI |
HCQLHYNNWLFIIJ-VOTSOKGWSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
SMILES canonique |
CC=CC1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


